5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine CAS number and identifiers
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine CAS number and identifiers
An In-Depth Technical Guide to 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a compound of interest within the broader class of 5-aryl-4-aminopyrimidines, which are recognized for their diverse pharmacological potential. While a specific CAS number for this fluoro-derivative is not prominently listed in major chemical databases, this guide leverages data from its close structural analog, 5-(4-chlorophenyl)-2-methylpyrimidin-4-amine, and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications.
Introduction to 5-Aryl-4-Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 2-aminopyrimidine and 4-aminopyrimidine motifs are particularly prevalent in compounds designed to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The introduction of an aryl group at the 5-position of the pyrimidine ring creates a class of compounds, 5-aryl-4-aminopyrimidines, with significant potential for targeted therapies. These derivatives have been investigated as inhibitors of various kinases, such as IRAK4 and CDK2, which are implicated in inflammatory diseases and cancer.[4][5]
This guide focuses on the fluoro-substituted analog, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. The strategic incorporation of a fluorine atom is a common tactic in drug design, often employed to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[6] This document will provide a projected profile of the compound, a reliable synthetic route, and an overview of its potential as a research tool in drug discovery.
Compound Identifiers and Physicochemical Properties
As of the latest database surveys, a dedicated CAS number for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine has not been identified. However, its close analog, 5-(4-chlorophenyl)-2-methylpyrimidin-4-amine, is registered under CAS Number 872826-73-8 . This structural similarity allows for a reasoned prediction of the physicochemical properties of the fluoro-derivative.
Bioisosteric Rationale: Chlorine vs. Fluorine
The substitution of a chlorine atom with fluorine is a classic example of bioisosteric replacement in medicinal chemistry.[7] While both are halogens, their distinct properties can lead to significant differences in a molecule's behavior.[8][9]
-
Size and Electronegativity: Fluorine is smaller and more electronegative than chlorine. This can influence intramolecular and intermolecular interactions, including hydrogen bonding and dipole moments.
-
Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, often making fluorinated compounds more resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[6]
-
Lipophilicity: Fluorine substitution can have a variable effect on lipophilicity (LogP) compared to chlorine, depending on the electronic environment of the aromatic ring.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. These values are computationally derived and provide a valuable starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀FN₃ |
| Molecular Weight | 203.22 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 203.08587 |
| Topological Polar Surface Area | 51.8 Ų |
Synthesis and Characterization
The synthesis of 5-aryl-2-methylpyrimidin-4-amines is readily achievable through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[10][11] This approach offers high yields and excellent functional group tolerance.
Proposed Synthetic Workflow
A plausible and efficient synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine involves the Suzuki coupling of a halogenated pyrimidine precursor with 4-fluorophenylboronic acid.
Caption: Proposed Suzuki coupling synthesis of the target compound.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a self-validating system, incorporating in-process checks and thorough final product characterization.
Materials:
-
5-Bromo-2-methylpyrimidin-4-amine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methylpyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
Analytical Characterization Protocol
-
Purity Assessment (HPLC): A reverse-phase HPLC method using a C18 column with a gradient of acetonitrile in water (containing 0.1% formic acid or trifluoroacetic acid) is suitable for determining the purity of the final compound.
-
Structural Verification (NMR):
-
¹H NMR: Expect characteristic signals for the pyrimidine and phenyl protons, as well as the methyl group.
-
¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
-
-
Molecular Weight Confirmation (LC-MS): This technique will confirm the molecular weight of the synthesized compound.
Potential Biological Applications and Mechanism of Action
The 4-aminopyrimidine scaffold is a known "hinge-binder" for many protein kinases, making this class of compounds a fertile ground for the development of kinase inhibitors.[12] Derivatives of 5-aryl-4-aminopyrimidine have shown promise as inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][4]
Hypothesized Biological Targets
Based on the activities of structurally related compounds, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a candidate for investigation as an inhibitor of:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Often dysregulated in various cancers.[12]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling.[4]
-
Polo-like Kinase 1 (PLK1): A critical regulator of mitosis.[13]
Conceptual Mechanism of Action: Kinase Inhibition
The diagram below illustrates a generalized signaling pathway that could be targeted by a 5-aryl-4-aminopyrimidine derivative. Inhibition of a key kinase in this pathway can block downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.
Caption: Generalized kinase inhibition pathway.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and its precursors. Fluorinated organic compounds, in particular, require careful handling.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine represents a promising, yet underexplored, molecule for research in drug discovery. While it lacks a specific CAS identifier, its synthesis is feasible through well-established methods like the Suzuki coupling. Its structural similarity to known bioactive compounds, particularly kinase inhibitors, makes it a compelling candidate for screening and further development. The bioisosteric replacement of chlorine with fluorine is anticipated to confer favorable pharmacological properties. This guide provides the necessary foundational information for researchers to synthesize, characterize, and investigate the biological potential of this compound.
References
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07). MDPI. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). NIH. Retrieved from [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). NIH. Retrieved from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-20). Chemical Science (RSC Publishing). Retrieved from [Link]
-
5-(4-Fluorophenyl)-4-methylpyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design. (2026-01-08). ChemRxiv. Retrieved from [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). NIH. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025-05-18). Pandawa Institute Journals. Retrieved from [Link]
-
Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. (2019-02-14). ResearchGate. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025-08-09). ResearchGate. Retrieved from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-20). NIH. Retrieved from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). ACS Chemical Health & Safety. Retrieved from [Link]
-
Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023-09-29). AIP Conference Proceedings. Retrieved from [Link]
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022-04-04). PubMed Central. Retrieved from [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2025). RSC Publishing. Retrieved from [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
5-(4-Chlorophenyl)-2-fluoropyridine. (n.d.). NIH. Retrieved from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov. Retrieved from [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-09). ResearchGate. Retrieved from [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021-12-02). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017-03-18). ResearchGate. Retrieved from [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021-03-30). Semantic Scholar. Retrieved from [Link]
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (n.d.). NIH. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]
- Novel synthesis of substituted 4-amino-pyrimidines. (2013-11-06). Google Patents.
-
Bioisosteric Replacements. (2021-01-30). Cambridge MedChem Consulting. Retrieved from [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017-07-01). PubMed. Retrieved from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2025-09-08). Plastics Europe. Retrieved from [Link]
-
-
CHEMICAL AND PHYSICAL INFORMATION. (n.d.). ATSDR. Retrieved from [Link]
-
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04). PubMed Central. Retrieved from [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022-02-28). NIH. Retrieved from [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fluoropolymers.eu [fluoropolymers.eu]
- 16. nj.gov [nj.gov]
